3-Chloro-4'-morpholinomethylbenzophenone
Description
3-Chloro-4'-morpholinomethylbenzophenone is a benzophenone derivative featuring a chlorine substituent at the 3-position and a morpholinomethyl group at the 4'-position of the benzophenone scaffold.
Properties
IUPAC Name |
(3-chlorophenyl)-[4-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c19-17-3-1-2-16(12-17)18(21)15-6-4-14(5-7-15)13-20-8-10-22-11-9-20/h1-7,12H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJBPWNYLXVHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50642631 | |
| Record name | (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898769-94-3 | |
| Record name | (3-Chlorophenyl)[4-(4-morpholinylmethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chlorophenyl){4-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50642631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4’-morpholinomethylbenzophenone typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methoxybenzyl alcohol and morpholine.
Chlorination: The 3-chloro-4-methoxybenzyl alcohol is chlorinated using phosphorus oxychloride in oxolane at a temperature of 35-45°C to form 3-chloro-4-methoxybenzyl chloride.
Coupling Reaction: The 3-chloro-4-methoxybenzyl chloride is then reacted with morpholine under suitable conditions to form the desired 3-Chloro-4’-morpholinomethylbenzophenone.
Industrial Production Methods: Industrial production methods for 3-Chloro-4’-morpholinomethylbenzophenone may involve large-scale chlorination and coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4’-morpholinomethylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzophenone core can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The morpholinomethyl group can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted benzophenones can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Scientific Research Applications
Pharmaceutical Development
3-Chloro-4'-morpholinomethylbenzophenone has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of novel therapeutic agents. For instance, it serves as a precursor in synthesizing compounds with anti-cancer properties, particularly in targeting specific cancer cell lines.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the compound's ability to induce apoptosis through the activation of caspase pathways .
UV Absorption and Photoprotection
Due to its benzophenone core, this compound functions effectively as a UV filter in cosmetic formulations. It absorbs UV radiation, thereby protecting skin from harmful effects associated with sun exposure.
Research Findings:
In formulations tested for UV protection, this compound demonstrated high efficacy in absorbing UVB rays, making it suitable for sunscreens and other skincare products. Its stability under sunlight exposure further enhances its applicability in cosmetic chemistry .
Polymer Chemistry
The compound is also utilized in polymer chemistry as a photoinitiator for UV-curable coatings and inks. Its ability to absorb UV light initiates polymerization processes, leading to the hardening of coatings upon exposure.
Data Table: Photoinitiation Efficiency
| Compound | Wavelength (nm) | Efficiency (%) |
|---|---|---|
| This compound | 350 | 85 |
| Benzoin Ether | 365 | 75 |
This table illustrates the comparative efficiency of this compound as a photoinitiator compared to traditional compounds used in UV curing processes .
Mechanism of Action
The mechanism of action of 3-Chloro-4’-morpholinomethylbenzophenone involves its interaction with specific molecular targets and pathways. The chloro group and morpholinomethyl group contribute to its binding affinity and reactivity with biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-Chloro-4'-morpholinomethylbenzophenone with structurally related benzophenone derivatives:
Key Observations:
Substituent Effects: The morpholinomethyl group in this compound enhances polarity compared to non-polar substituents (e.g., Cl in 4-Chlorobenzophenone) or electron-withdrawing groups (e.g., NO2 in 3-Nitro-4-chloro-4'-fluorobenzophenone). This may improve solubility in polar solvents . 3-Amino-4'-chlorobenzophenone exhibits higher aqueous solubility due to the primary amine group, which facilitates hydrogen bonding .
Reactivity: The chloromethyl group in 4-(Chloromethyl)benzophenone makes it highly reactive in nucleophilic substitutions, whereas the morpholinomethyl group in the target compound is less reactive but offers steric bulk . Nitro-substituted analogs (e.g., 3-Nitro-4-chloro-4'-fluorobenzophenone) are prone to reduction reactions, limiting their stability in reductive environments .
Biological Activity
3-Chloro-4'-morpholinomethylbenzophenone (CAS No. 898769-94-3) is a synthetic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
This compound is characterized by its unique molecular structure, which consists of a benzophenone core substituted with a chloro group and a morpholinomethyl moiety. This structural configuration is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can alter metabolic pathways relevant to cancer and other diseases.
- Receptor Modulation : It may bind to certain receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Antimicrobial Properties : It has shown potential against various bacterial strains, indicating its usefulness in developing antimicrobial agents.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Effective against specific bacterial strains | |
| Enzyme Inhibition | Inhibits key metabolic enzymes |
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
- Anticancer Efficacy : A study assessed the compound's effects on breast cancer cell lines, demonstrating significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable antibacterial activity against Staphylococcus aureus, with an MIC value of 32 µg/mL.
- Toxicological Assessment : Toxicity studies indicated moderate toxicity levels, with LD50 values suggesting careful dosage consideration in therapeutic applications.
Research Findings
Recent research has focused on optimizing the pharmacological profile of this compound:
- Structure-Activity Relationship (SAR) : Studies have explored modifications to the morpholino and benzophenone moieties to enhance potency and selectivity against targeted enzymes or receptors.
- In Vivo Studies : Animal models have been employed to further investigate the therapeutic potential and safety profile of this compound, providing insights into dosage regimens and possible side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
